Summary of the Application: “O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride” is used in the field of organic chemistry, specifically in the decarboxylation of amino acids .
Method of Application: The method involves the photochemical activation of carbonyl sulfide (COS) elimination of the corresponding thioacids . This method offers a mild approach for the decarboxylation of amino acids, furnishing N-alkyl amino derivatives . The methodology was compatible with amino acids displaying both polar and hydrophobic sidechains and was tolerant towards widely used amino acid-protecting groups .
Results or Outcomes: The results of this method have shown that it is a viable approach for the decarboxylation of amino acids. The reaction was compatible with a variety of amino acids and protecting groups, demonstrating its potential utility in organic synthesis .
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H16ClNO2 and a CAS number of 1260836-58-5. This compound consists of a hydroxylamine functional group attached to a tert-butoxyethyl moiety, which contributes to its unique properties. It appears as a white crystalline solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological research .
These reactions highlight the versatility of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride in organic synthesis and its potential utility in developing new materials .
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride exhibits notable biological activities, particularly as a reactive nitrogen species. Its ability to modify proteins through nitrosation has implications in biochemical pathways and may influence cellular functions. Some studies suggest potential applications in drug development due to its interactions with biological molecules, although comprehensive studies on its pharmacological effects are still limited .
The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride typically involves the following steps:
This method showcases a straightforward approach to synthesizing this compound while maintaining efficiency and safety .
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has several applications, including:
These applications underscore its significance in both industrial and research settings .
Several compounds share structural similarities with O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Feature | Unique Aspects |
|---|---|---|
| Hydroxylamine | Simple hydroxylamine structure | More reactive but less stable |
| O-tert-Butylhydroxylamine | Similar tert-butyl group | More hydrophobic; different reactivity |
| N,N-Diethylhydroxylamine | Two ethyl groups attached | Increased steric hindrance; different solubility properties |
| 2-Hydroxyethylhydroxylamine | Ethanol-derived | Lacks tert-butoxy group; different reactivity profile |
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride stands out due to its unique combination of stability, solubility, and reactivity, making it particularly useful for specific applications in organic chemistry and biochemistry .
The target compound couples a sterically demanding tert-butoxy group to an ethyl linker attached to the hydroxyl-bearing nitrogen. Synthetic planning therefore centers on:
Early access to O-alkyl hydroxylamines relied on stepwise six-electron reduction of α-nitro ethers or oxime ethers. Typical conditions and outcomes are summarised below.
| Classical reductant | Precursor type | Product isolate | Yield (%) | Key features |
|---|---|---|---|---|
| NaBH₄ / AcOH | Aldoxime ether | O-alkyl-N-hydroxylamine | 40-72 [3] | Mild, inexpensive but poor chemoselectivity |
| Sulfurated NaBH₄ (NaBH₃S) | Ketoxime ether | O-alkyl hydroxylamine | 50-80 [4] | One-pot; retains N–O bond |
| Phase-transfer BTEA-BH₄ | Oxime (heterogeneous) | O-alkyl hydroxylamine | 70-90 [5] | Rapid (≤15 min) under PTC, scalable to 100 mmol |
Although conceptually simple, these routes show limited substrate scope and often deliver mixtures of amine, hydroxylamine, and unreacted oxime [6].
Direct O-alkylation of hydroxylamine salts is hindered by concurrent N-alkylation. Selective O-alkylation is achieved by:
Carpino’s N-Boc methodology creates a crystalline, bench-stable intermediate that undergoes clean O-alkylation and acidolytic deprotection [7].
| Step | Representative reaction | Typical yield | Citation |
|---|---|---|---|
| Boc installation on NH₂OH·HCl (aq Na₂CO₃, H₂O, 35 °C) | NH₂OH·HCl → N,O-bis-Boc-HONH₂ | 85-92% [1] | 43 |
| O-alkylation (DMF, K₂CO₃, 2-(tert-butoxy)ethyl mesylate, 30 °C, 1 h) | N,O-bis-Boc-HONH₂ → N-Boc-O-(2-tert-butoxy-ethyl)-HONH | 78-85% [1] | 43 |
| Boc cleavage (HCl(g), EtOAc, 37 °C) | Protected hydroxylamine → Target·HCl | 80-90% [1] | 43 |
Overall isolated yield reaches 65-70% on 0.5 mol scale with no chromatography [1].
| Technology | Catalyst / Driver | Product metric | Process merit | Citation |
|---|---|---|---|---|
| Electrocatalytic nitrate reduction | Cu-MOF/C with in-situ ketone trapping | 47.8% Faradaic efficiency for NH₂OH | Ambient, decouples NH₂OH from further reduction [8] | 68 |
| Ru/Triphos hydrogenation of aldoxime ethers | Ru–Triphos, 40 bar H₂ | 90-99% chemoselective NH₂OH formation | TON > 7,500; minutes-scale [9] | 67 |
| Ir-catalysed asymmetric hydrogenation | Ir-Cp* complex, MsOH | up to 95% ee hydroxylamines | Enables chiral O-tert-alkyl hydroxylamines [10] | 30 |
| t-BuONSO sulfinylamine reagent | None (reagent-based) | 70-92% one-step oxime formation | Metal-free; benign by-products [11] | 27 |
These methods generate unprotected NH₂OH that can be O-alkylated as outlined in 3.2.2, integrating green upstream supply with Boc-based finishing steps.
Hydroxylamine itself is mass-produced via the integrated ammoximation-hydrolysis loop (overall 64.2% yield) [12] or electrodialysis-coupled hydrolysis (67.6% yield) [13]. The Boc–mesylate sequence translates well to plant scale because:
| Parameter | Optimised value | Effect on yield | Reference |
|---|---|---|---|
| Mesylate freshness | <2 h old | Prevents elimination side-products (+8%) [2] | 2 |
| DBU equivalents | 1.5 | Maximises O-alkylation, minimises N-alkylation (+5%) [2] | 2 |
| Boc₂O : NH₂OH·HCl | 2.2 : 1 | Drives bis-Boc formation, avoids mono-Boc (+7%) [1] | 43 |
| HCl equivalents in deprotection | 5.5–6 | Complete cleavage in 1 h, no hydrolysis of tert-butoxy group (+4%) [1] | 43 |
| Reaction temperature (Boc install) | 35 °C | Balance between rate and t-butyl carbonate decomposition (+3%) [1] | 43 |
| Route | Step count | Overall isolated yield | Environmental factor (E-Factor) | Scalability | Notes |
|---|---|---|---|---|---|
| Classical nitro/oxime reduction | 2–3 | 40-70% [4] [5] | 20-25 | Bench | Selectivity challenges; hydride waste |
| Boc–mesylate strategy | 3 | 65-70% [1] | 10-12 | Pilot (15 kg d⁻¹) [14] | No chromatography; benign by-products |
| One-pot PTC alkylation of NH₂OH | 1 | 55-60% [5] | 8-10 | Lab | Requires neat mesylate handling |
| Electrosynthetic/green (NH₂OH generation + O-alkylation) | 4 | 45-55% overall [8] [2] | 5-7 | Emerging | Electricity-driven; lowest waste |
Overall, the Boc–mesylate sequence offers the best compromise between yield, operational simplicity, and industrial scalability, while recent electrocatalytic advances promise greener upstream supply of the hydroxylamine nucleus.